molecular formula C15H28N2O5 B8502809 (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt CAS No. 198646-61-6

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt

Cat. No.: B8502809
CAS No.: 198646-61-6
M. Wt: 316.39 g/mol
InChI Key: LSAZKNYFDZYWSY-QRPNPIFTSA-N
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Description

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, oxo group, and tert-butyl ester and amine groups. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The initial step involves the cyclization of a suitable precursor to form the piperidine ring.

    Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

    Formation of the Amine Salt: The final step involves the reaction of the ester with tert-butylamine to form the salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidative conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Further oxidized derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

198646-61-6

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

2-methylpropan-2-amine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C11H17NO5.C4H11N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;1-4(2,3)5/h8H,4-6H2,1-3H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1

InChI Key

LSAZKNYFDZYWSY-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O

Origin of Product

United States

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